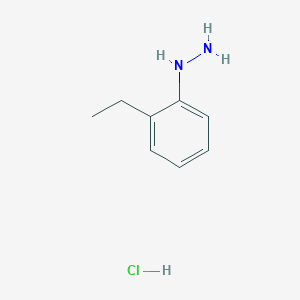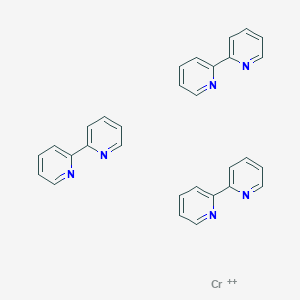
Tris(2,2'-bipyridyl)chromium(II)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tris(2,2'-bipyridyl)chromium(II), commonly known as Cr(bpy)3, is a coordination complex of chromium with three bipyridine ligands. It has been extensively studied for its unique electronic and optical properties, as well as its potential applications in various fields of scientific research.
Mécanisme D'action
The mechanism of action of Cr(bpy)3 is not fully understood, but it is believed to involve the transfer of electrons from the excited state of the complex to other molecules or surfaces. This can lead to various chemical reactions, such as the reduction of oxygen to water in the presence of light.
Biochemical and Physiological Effects:
Cr(bpy)3 has been shown to have various biochemical and physiological effects, including antioxidant activity and anti-inflammatory properties. It has also been studied for its potential use in cancer therapy, as it can induce apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Cr(bpy)3 in lab experiments is its unique electronic and optical properties, which make it useful for a variety of applications. However, its synthesis can be challenging and time-consuming, and it may not be suitable for certain experiments due to its potential toxicity.
Orientations Futures
There are many potential future directions for research on Cr(bpy)3, including its use in the development of new materials for energy storage and conversion, as well as its potential applications in medicine and biotechnology. Further studies are needed to fully understand its mechanism of action and to explore its potential uses in various fields of scientific research.
Méthodes De Synthèse
Cr(bpy)3 can be synthesized through a variety of methods, including chemical reduction, electrochemical synthesis, and photochemical synthesis. One commonly used method involves the reduction of chromium(III) chloride with sodium borohydride in the presence of bipyridine ligands.
Applications De Recherche Scientifique
Cr(bpy)3 has been widely studied for its potential applications in various fields of scientific research, including electrochemistry, photochemistry, and catalysis. It has been used as a sensitizer in dye-sensitized solar cells, as well as a catalyst in various organic transformations.
Propriétés
Numéro CAS |
17632-84-7 |
|---|---|
Nom du produit |
Tris(2,2'-bipyridyl)chromium(II) |
Formule moléculaire |
C30H24CrN6+2 |
Poids moléculaire |
520.5 g/mol |
Nom IUPAC |
chromium(2+);2-pyridin-2-ylpyridine |
InChI |
InChI=1S/3C10H8N2.Cr/c3*1-3-7-11-9(5-1)10-6-2-4-8-12-10;/h3*1-8H;/q;;;+2 |
Clé InChI |
DKLDNRKSVNPCKM-UHFFFAOYSA-N |
SMILES |
C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.[Cr+2] |
SMILES canonique |
C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.[Cr+2] |
Autres numéros CAS |
17632-84-7 |
Synonymes |
Cr(bpy)3 tris(2,2'-bipyridyl)chromium(II) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






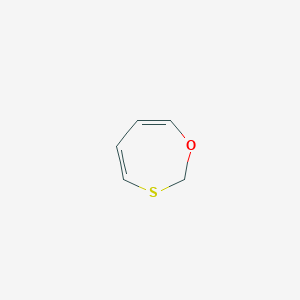
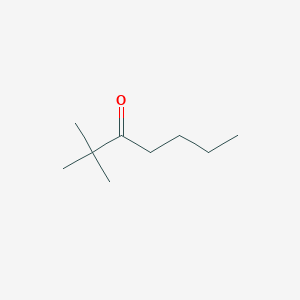

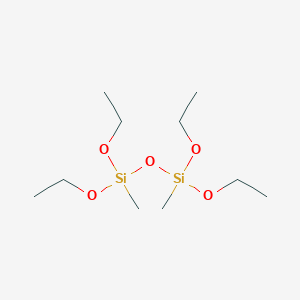

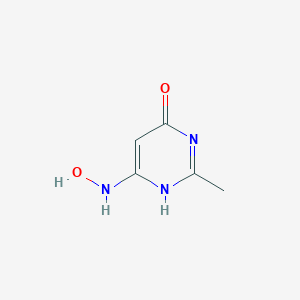
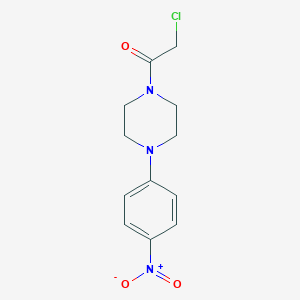
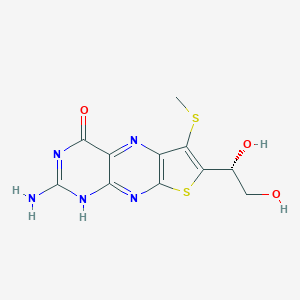

![(1,10-PHENANTHROLINE)TRIS[4,4,4-TRIFLUORO-1-(2-THIENYL)-1,3-BUTANEDIONATO]EUROPIUM(III),98.0per cent](/img/structure/B99874.png)
